1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. The compound is identified by the CAS number 2097868-09-0 and has a molecular formula of with a molecular weight of 399.4 g/mol. Its structure features a piperidine ring, an imidazolidine-2,4-dione moiety, and a trifluoroethyl group, which contribute to its unique chemical properties and biological activities.
This compound is classified as a synthetic organic compound, specifically within the realm of imidazolidine derivatives. It is synthesized for research purposes and potential therapeutic applications, particularly in the field of medicinal chemistry. The compound's structure includes functional groups that may interact with biological targets, making it of interest for drug development.
The synthesis of 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be represented as follows:
COc1ccccc1C(=O)N1CCC(N2CC(=O)N(CC(F)(F)F)C2=O)CC1The compound's structural characteristics include:
The reactivity of 1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be explored through various chemical transformations:
Each reaction pathway requires specific conditions such as catalysts or solvents to optimize yields. Characterization post-reaction is essential to confirm product formation.
The compound may act as an antagonist or modulator at specific receptors due to its structural features that mimic natural ligands. This interaction could lead to downstream effects relevant in therapeutic contexts such as pain management or neuroprotection.
Further studies are required to elucidate its precise mechanism through in vitro and in vivo models.
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and potential therapeutic use. Its solubility profile would also influence its bioavailability.
1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has potential applications in medicinal chemistry due to its structural characteristics that suggest activity against specific biological targets. Research into its pharmacological properties could lead to new treatments for conditions influenced by neurotransmitter systems or metabolic pathways.
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7